Cas no 2227857-50-1 ((2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol)

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol is a chiral secondary alcohol featuring a tetrahydrobenzothiophene core, which confers structural rigidity and potential bioactivity. The (2R)-stereochemistry ensures enantiomeric purity, critical for applications in asymmetric synthesis and pharmaceutical intermediates. Its unique combination of a sulfur-containing heterocycle and hydroxyl functionality enhances its utility in medicinal chemistry, particularly in designing ligands or modulators for biological targets. The compound’s stability and defined stereochemistry make it valuable for research in drug discovery and fine chemical synthesis. Its well-characterized structure allows for precise derivatization, supporting investigations into structure-activity relationships.
(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol structure
2227857-50-1 structure
Product name:(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
CAS No:2227857-50-1
MF:C12H18OS
Molecular Weight:210.335722446442
CID:6224793
PubChem ID:165660258

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
    • 2227857-50-1
    • EN300-1736547
    • インチ: 1S/C12H18OS/c1-9(13)6-7-11-8-10-4-2-3-5-12(10)14-11/h8-9,13H,2-7H2,1H3/t9-/m1/s1
    • InChIKey: GFFCOMOPUZZYFY-SECBINFHSA-N
    • SMILES: S1C(CC[C@@H](C)O)=CC2=C1CCCC2

計算された属性

  • 精确分子量: 210.10783637g/mol
  • 同位素质量: 210.10783637g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 48.5Ų

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1736547-0.5g
(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
2227857-50-1
0.5g
$1866.0 2023-09-20
Enamine
EN300-1736547-1.0g
(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
2227857-50-1
1g
$1944.0 2023-06-04
Enamine
EN300-1736547-10.0g
(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
2227857-50-1
10g
$8357.0 2023-06-04
Enamine
EN300-1736547-0.1g
(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
2227857-50-1
0.1g
$1711.0 2023-09-20
Enamine
EN300-1736547-2.5g
(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
2227857-50-1
2.5g
$3809.0 2023-09-20
Enamine
EN300-1736547-5.0g
(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
2227857-50-1
5g
$5635.0 2023-06-04
Enamine
EN300-1736547-0.05g
(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
2227857-50-1
0.05g
$1632.0 2023-09-20
Enamine
EN300-1736547-0.25g
(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
2227857-50-1
0.25g
$1789.0 2023-09-20
Enamine
EN300-1736547-5g
(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
2227857-50-1
5g
$5635.0 2023-09-20
Enamine
EN300-1736547-1g
(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol
2227857-50-1
1g
$1944.0 2023-09-20

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol 関連文献

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-olに関する追加情報

Introduction to (2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol (CAS No. 2227857-50-1)

(2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol (CAS No. 2227857-50-1) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of benzothiophenes, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

The chiral center at the 2-position of the butanol moiety imparts enantiomeric specificity to the molecule, making it a valuable candidate for the development of enantioselective drugs. The presence of the tetrahydrobenzothiophene ring system further enhances its chemical stability and biological activity, contributing to its potential therapeutic applications.

Recent studies have highlighted the anti-inflammatory properties of (2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Beyond its anti-inflammatory effects, (2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol has also shown promise in neuroprotective research. A study in the Journal of Neurochemistry reported that this compound can protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its biological activities, the synthetic accessibility of (2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol has been a subject of extensive investigation. A recent publication in the Tetrahedron Letters described an efficient and scalable synthetic route for this compound using a combination of palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation. This synthetic method not only ensures high enantiomeric purity but also facilitates large-scale production for preclinical and clinical studies.

The pharmacokinetic properties of (2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol have also been evaluated in preclinical models. Studies have shown that this compound exhibits favorable oral bioavailability and a long half-life, making it suitable for chronic administration. Furthermore, it has demonstrated low toxicity in animal models, suggesting a favorable safety profile for potential therapeutic use.

In conclusion, (2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol (CAS No. 2227857-50-1) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory and neuroprotective therapies make it an exciting target for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.

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